N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
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Overview
Description
“N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide” is a compound that belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives . These derivatives have been studied for their potential therapeutic applications against urease-positive microorganisms . The compound’s structure includes a triazole ring, which is found in a wide range of pharmaceutical drugs .
Synthesis Analysis
The synthesis of similar compounds involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-b]pyridazin-3-yl moiety attached to a 4-methoxybenzamide group via an ethyl linker . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Scientific Research Applications
Antiproliferative Activity
Research has demonstrated the potential antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin derivatives. One study synthesized a range of these derivatives, observing that they showed significant inhibition of endothelial and tumor cell proliferation. This highlights their potential as therapeutic agents in cancer treatment (Ilić et al., 2011).
Structure and Synthesis Analysis
Another aspect of research focuses on the synthesis and structural analysis of these compounds. For instance, a study detailed the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and its characterization using techniques like X-ray diffraction and DFT calculations. Such studies are crucial for understanding the properties and potential applications of these compounds (Sallam et al., 2021).
Antioxidant Properties
The antioxidant ability of certain [1,2,4]triazolo[4,3-b]pyridazin derivatives has also been a subject of study. A research demonstrated that these compounds exhibit significant antioxidant abilities, surpassing known antioxidants like ascorbic acid in certain assays. This suggests their potential utility in combating oxidative stress-related diseases (Shakir et al., 2017).
Application in Prostate Cancer Treatment
One particular derivative, AZD3514, showed promise as an androgen receptor downregulator for treating advanced prostate cancer. This compound emerged from structural modifications of a lead molecule, addressing specific property issues and resulting in a candidate for clinical trials (Bradbury et al., 2013).
Antihypertensive Activity
Research dating back to 1979 indicated the potential antihypertensive activity of 1,2,4-triazolo[4,3-b]pyridazines. The study described the synthesis of various derivatives and their evaluation as antihypertensive agents, highlighting the diversity of potential medical applications of these compounds (Parravicini et al., 1979).
Cytotoxicity and Potential as Cancer Therapeutics
Several studies have explored the cytotoxic properties of [1,2,4]triazolo[4,3-b]pyridazin derivatives against various cancer cell lines, suggesting their potential as cancer therapeutics. For instance, certain derivatives showed potent cytotoxic activity against leukemia cell lines, with some compounds inducing apoptosis through caspase activation (Mamta et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is suggested that the compound may interact with its targets through specific interactions with different target receptors . This interaction could lead to changes in the function of the target, resulting in the observed pharmacological effects.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (for anticancer activity), microbial growth (for antimicrobial activity), pain and inflammation signaling (for analgesic and anti-inflammatory activity), oxidative stress (for antioxidant activity), viral replication (for antiviral activity), and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds . These studies can provide insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological effects.
Result of Action
Based on the pharmacological activities of similar compounds, the compound may have effects such as inhibiting cell growth (for anticancer activity), killing or inhibiting the growth of microbes (for antimicrobial activity), reducing pain and inflammation (for analgesic and anti-inflammatory activity), reducing oxidative stress (for antioxidant activity), inhibiting viral replication (for antiviral activity), and inhibiting various enzymes .
Future Directions
The future directions in the research of such compounds could involve further exploration of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold for the development of new biologically active entities . This could lead to the design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Properties
IUPAC Name |
N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-30-18-8-4-16(5-9-18)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)31-14-15-2-6-17(23)7-3-15/h2-11H,12-14H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYDJHYDZJIEKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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